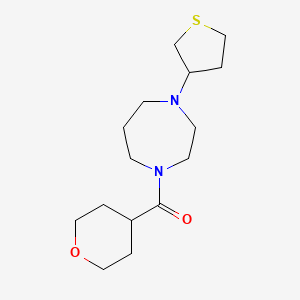

(tetrahydro-2H-pyran-4-yl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(tetrahydro-2H-pyran-4-yl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone is a useful research compound. Its molecular formula is C15H26N2O2S and its molecular weight is 298.45. The purity is usually 95%.

The exact mass of the compound (tetrahydro-2H-pyran-4-yl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (tetrahydro-2H-pyran-4-yl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (tetrahydro-2H-pyran-4-yl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

The research has explored innovative synthetic routes and chemical transformations of compounds related to "(tetrahydro-2H-pyran-4-yl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone." For instance, the study by Dean et al. (1980) investigates the adducts from quinones and diazoalkanes, revealing insights into regioisomerism in carbanion–quinone additions, which is crucial for understanding the chemical behavior and potential applications of such compounds in synthesis and drug development (Dean, Houghton, Nayyir-Mashir, & Thebtaranonth, 1980).

Novel Rearrangements and Biological Activity

Fesenko and Shutalev (2014) developed a novel synthesis of dihydrodiazepinones, demonstrating new rearrangements into pyrrole derivatives. This work contributes to the expanding toolbox of synthetic chemistry, providing new pathways for creating compounds with potential biological activities (Fesenko & Shutalev, 2014).

Catalysis and Synthesis of Bioactive Molecules

The synthesis of biologically interesting compounds, such as tetrahydrobenzo[b]pyran and pyrano[2,3-d]pyrimidinone derivatives, has been facilitated by new catalytic processes. Shirini et al. (2017) introduced a new acidic ionic liquid catalyst that promotes the synthesis of these compounds, underscoring the importance of catalyst development in the synthesis of pharmacologically active compounds (Shirini, Safarpoor Nikoo Langarudi, & Daneshvar, 2017).

Antimycobacterial Activity of Novel Heterocycles

Research by Yar, Siddiqui, and Ali (2007) on the synthesis of novel heterocycles and their antimycobacterial activities highlights the potential therapeutic applications of such compounds. This work demonstrates the relevance of heterocyclic chemistry in the search for new treatments for infectious diseases (Yar, Siddiqui, & Ali, 2007).

Molecular Docking Studies for Drug Discovery

Molecular docking studies have become an essential tool in drug discovery, allowing researchers to predict the interaction between synthesized compounds and biological targets. Malathi and Chary (2019) utilized molecular docking to study the interactions of synthesized compounds with enzymes, providing insights into their potential as bioactive molecules (Malathi & Chary, 2019).

Eigenschaften

IUPAC Name |

oxan-4-yl-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2O2S/c18-15(13-2-9-19-10-3-13)17-6-1-5-16(7-8-17)14-4-11-20-12-14/h13-14H,1-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXZIVBMOSHZLAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(C1)C(=O)C2CCOCC2)C3CCSC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(2-methoxypyridin-3-yl)propanamide](/img/structure/B2610366.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-((4-fluoro-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide](/img/structure/B2610368.png)

![Ethyl 4-[({1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidin-4-yl}carbonyl)amino]piperidine-1-carboxylate](/img/structure/B2610380.png)